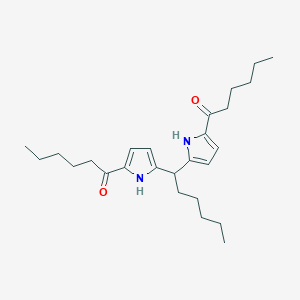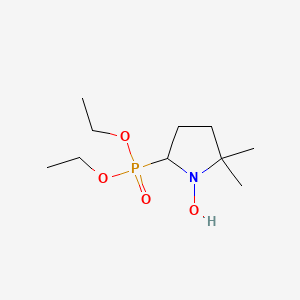![molecular formula C26H22N4S3 B12565992 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)] CAS No. 162781-32-0](/img/structure/B12565992.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is a chemical compound known for its unique structure and properties This compound is characterized by the presence of thiourea groups linked through a sulfanediyl bridge to phenylene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism by which N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] exerts its effects involves its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, disrupt microbial cell walls, or interfere with the replication of viruses. The compound’s structure allows it to interact with specific molecular targets and pathways, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)]
- N,N’-[Sulfonyldi(4,1-phenylene)]diformamide
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(urea)]
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is unique due to its specific thiourea groups and sulfanediyl linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger hydrogen bonding and metal coordination capabilities, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
162781-32-0 |
|---|---|
Formule moléculaire |
C26H22N4S3 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
1-phenyl-3-[4-[4-(phenylcarbamothioylamino)phenyl]sulfanylphenyl]thiourea |
InChI |
InChI=1S/C26H22N4S3/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
Clé InChI |
FPTKXPWBWXVTJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


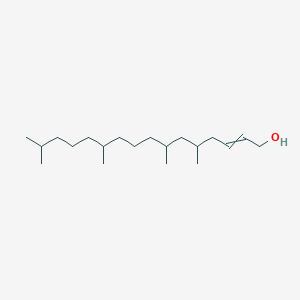
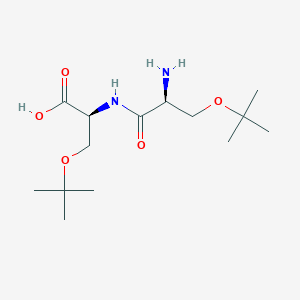
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
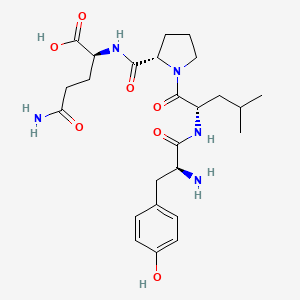
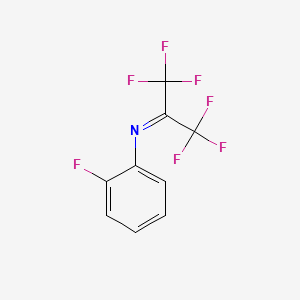
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
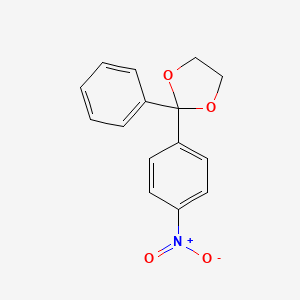

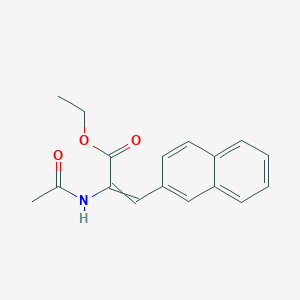
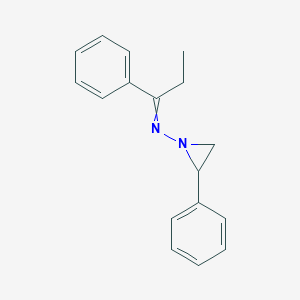

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
